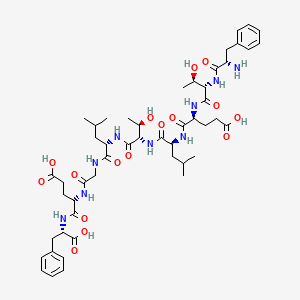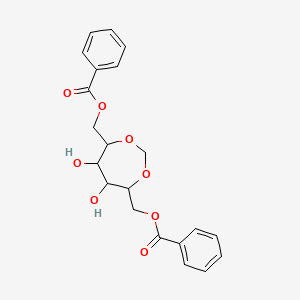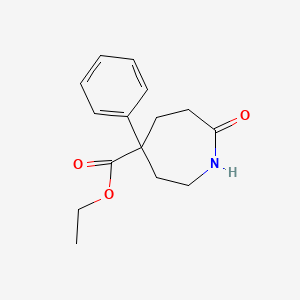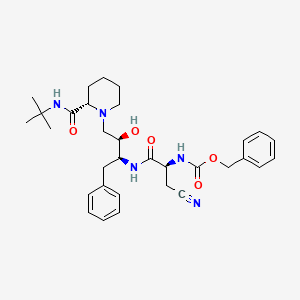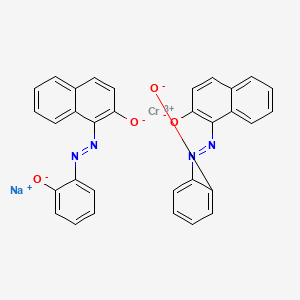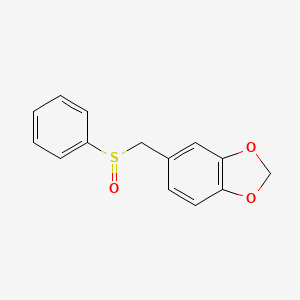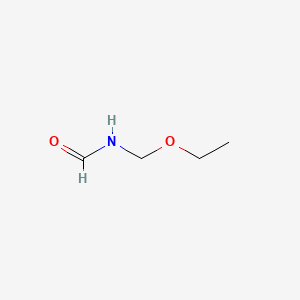
Ethyl 3-(diethylcarbamoyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 406739 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is part of a class of molecules known for their ability to interact with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of NSC 406739 involves several steps, each requiring specific reaction conditions to ensure the desired product is obtained. The synthetic route typically begins with the preparation of the core structure, followed by the introduction of functional groups that confer the compound’s unique properties. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Common techniques include:
Chemical synthesis: Utilizing reagents and catalysts to facilitate the formation of the compound.
Purification processes: Such as recrystallization or chromatography to isolate the pure compound.
Chemical Reactions Analysis
NSC 406739 undergoes various chemical reactions, including:
Oxidation: Where the compound reacts with oxidizing agents to form oxidized products.
Reduction: Involving reducing agents that convert the compound to its reduced form.
Substitution: Where functional groups in the compound are replaced by other groups through nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substituting agents: Including halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the functional groups present in NSC 406739.
Scientific Research Applications
NSC 406739 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases, particularly those involving abnormal cell growth or signaling pathways.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of NSC 406739 involves its interaction with specific molecular targets within biological systems. These interactions can modulate various pathways, leading to changes in cellular behavior. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing downstream signaling events. This modulation can result in therapeutic effects, such as inhibiting the growth of cancer cells or reducing inflammation.
Comparison with Similar Compounds
NSC 406739 can be compared to other compounds with similar structures or functions. Some of these similar compounds include:
NSC 725776: Another compound known for its interaction with topoisomerase I, used in cancer research.
NSC 724998: Similar in structure and function, also studied for its anticancer properties.
What sets NSC 406739 apart is its unique combination of functional groups and its specific interactions with biological targets, which may confer distinct therapeutic advantages or applications in research.
Properties
CAS No. |
7497-63-4 |
|---|---|
Molecular Formula |
C10H19NO3 |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
ethyl 4-(diethylamino)-4-oxobutanoate |
InChI |
InChI=1S/C10H19NO3/c1-4-11(5-2)9(12)7-8-10(13)14-6-3/h4-8H2,1-3H3 |
InChI Key |
ILXMMLXNGGTPIM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


